molecular formula C25H31N5O8S2 B2723052 ethyl 3-carbamoyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-25-6

ethyl 3-carbamoyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2723052
CAS RN: 449782-25-6
M. Wt: 593.67
InChI Key: ZBCSZHFNDBEPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-carbamoyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C25H31N5O8S2 and its molecular weight is 593.67. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-carbamoyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-carbamoyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Anticancer Agents: Investigate whether this compound exhibits cytotoxic effects against cancer cells. Its structural features may allow for targeted delivery or inhibition of specific pathways involved in cancer progression.

b. Anti-Inflammatory Properties: Explore the compound’s anti-inflammatory potential by assessing its impact on inflammatory mediators, such as cytokines or enzymes like cyclooxygenase (COX). This could lead to the development of anti-inflammatory drugs.

Boronic Acid Derivatives

Given the presence of boronic acid functionality, consider the following applications:

a. Suzuki-Miyaura Cross-Coupling Reactions: Assess its reactivity in Suzuki-Miyaura reactions, which are widely used for C-C bond formation. The compound’s boronic acid moiety could serve as a valuable coupling partner.

b. Protodeboronation: Explore its potential as a substrate for protodeboronation reactions, which involve the removal of the boron group. This process can yield valuable functionalized products .

properties

IUPAC Name

ethyl 3-carbamoyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O8S2/c1-3-37-24(33)28-11-13-30(14-12-28)40(35,36)17-7-5-16(6-8-17)22(32)27-23-20(21(26)31)18-9-10-29(15-19(18)39-23)25(34)38-4-2/h5-8H,3-4,9-15H2,1-2H3,(H2,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCSZHFNDBEPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)OCC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-carbamoyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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